3-Cyano-4'-methoxybenzophenone
CAS No.: 60694-67-9
Cat. No.: VC2454666
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60694-67-9 |
---|---|
Molecular Formula | C15H11NO2 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 3-(4-methoxybenzoyl)benzonitrile |
Standard InChI | InChI=1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3 |
Standard InChI Key | CWEXKDRORMHULO-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |
Introduction
Physical and Chemical Properties
3-Cyano-4'-methoxybenzophenone exhibits distinctive physicochemical characteristics that make it valuable for various applications. The following table summarizes its key properties:
Property | Value |
---|---|
Molecular Formula | C15H11NO2 |
Molecular Weight | 237.25300 g/mol |
Physical Appearance | Crystalline solid |
Density | 1.21 g/cm³ |
Boiling Point | 411.8°C at 760 mmHg |
Flash Point | 180.1°C |
LogP | 2.79788 |
Exact Mass | 237.07900 |
Polar Surface Area (PSA) | 50.09000 |
Index of Refraction | 1.601 |
HS Code | 2926909090 |
The compound possesses moderate lipophilicity as indicated by its LogP value, suggesting a balance between hydrophobic and hydrophilic properties . This characteristic is crucial for its potential pharmacological applications, as it affects membrane permeability and bioavailability. The relatively high boiling and flash points indicate thermal stability, an important consideration for processing and handling.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 3-cyano-4'-methoxybenzophenone. The most common approaches include:
Friedel-Crafts Acylation
A traditional synthesis involves Friedel-Crafts acylation between 3-cyanobenzene and 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as AlCl3. This reaction proceeds via an electrophilic aromatic substitution mechanism .
Cross-Coupling Reactions
More modern approaches utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or Negishi coupling, to form the carbon-carbon bond between appropriately functionalized precursors.
Literature-Documented Syntheses
Chemical Reactivity
The reactivity of 3-cyano-4'-methoxybenzophenone is largely dictated by its functional groups:
Carbonyl Group Reactions
The ketone moiety can undergo typical carbonyl reactions including:
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Nucleophilic addition
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Reduction to secondary alcohols
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Wittig reactions to form alkenes
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Condensation reactions
Cyano Group Transformations
The cyano group can be:
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Hydrolyzed to carboxylic acid
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Reduced to primary amines
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Converted to tetrazoles through cycloaddition with azides
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Used in various heterocycle formations
Methoxy Group Reactions
The methoxy group can undergo:
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Demethylation to form hydroxy derivatives
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O-alkylation to form different ethers
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Directed ortho-metalation for further functionalization
Applications and Research Significance
3-Cyano-4'-methoxybenzophenone finds applications in multiple domains:
Pharmaceutical Intermediates
The compound serves as a versatile intermediate in the synthesis of pharmaceutical compounds. The presence of the cyano group provides a handle for further functionalization, while the methoxy group can modulate electronic properties and lipophilicity .
Photoactive Materials
Related benzophenone derivatives are known for their photoactive properties. While specific research on 3-cyano-4'-methoxybenzophenone is limited, structure-activity relationships suggest potential applications as:
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Photoinitiators for polymerization reactions
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UV absorbers in protective coatings
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Components in photosensitive materials
Research Tool in Medicinal Chemistry
Structure-Activity Relationships
Understanding the structure-activity relationships of 3-cyano-4'-methoxybenzophenone provides insights into its potential applications:
Comparison with Related Compounds
Studying positional isomers offers valuable insights into the effects of substitution patterns:
Electronic Effects
The cyano group acts as an electron-withdrawing group, decreasing electron density in the aromatic ring. Conversely, the methoxy group is electron-donating, creating a push-pull electronic system across the molecule. This electronic distribution affects:
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Reactivity toward nucleophiles and electrophiles
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UV absorption characteristics
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Potential interactions with biological targets
Structural Influence on Physical Properties
The specific substitution pattern influences key physical properties:
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Crystal packing and melting behavior
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Solubility profile in various solvents
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Absorption and emission spectra
Analytical Methods for Identification and Quantification
Spectroscopic Identification
Various spectroscopic techniques are valuable for identifying and characterizing 3-cyano-4'-methoxybenzophenone:
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NMR Spectroscopy: Characteristic signals for aromatic protons, methoxy group, and carbon signals for the cyano and carbonyl groups
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IR Spectroscopy: Distinctive absorption bands for C≡N stretching (~2230 cm^-1), C=O stretching (~1650 cm^-1), and C-O-C stretching (~1250 cm^-1)
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Mass Spectrometry: Molecular ion peak at m/z 237 with fragmentation patterns corresponding to the loss of -OCH3 and other structural features
Chromatographic Methods
HPLC analysis using reverse-phase columns provides an effective means for quantification and purity determination. UV detection is typically employed, with optimal wavelengths determined by the compound's absorption maxima.
Future Research Directions
Several promising areas for future investigation include:
Structural Modifications
Systematic modification of the 3-cyano-4'-methoxybenzophenone scaffold could yield derivatives with enhanced properties for specific applications. Potential modifications include:
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Variation of the position and nature of substituents
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Introduction of additional functional groups
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Incorporation into larger molecular frameworks
Biological Activity Assessment
Comprehensive screening for potential biological activities would be valuable, particularly given the structural similarities to compounds with known bioactivity.
Photochemical Properties Investigation
Detailed characterization of photophysical and photochemical properties could reveal applications in photocatalysis, photopolymerization, or photodynamic therapy.
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